2-(Benzyloxy)-6-(piperidin-4-yl)pyridine
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Overview
Description
2-(Benzyloxy)-6-(piperidin-4-yl)pyridine is an organic compound that features a pyridine ring substituted with a benzyloxy group at the 2-position and a piperidin-4-yl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced through the reaction of benzyl alcohol with a suitable pyridine derivative under basic conditions.
Introduction of the Piperidin-4-yl Group: The piperidin-4-yl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated pyridine compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-6-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-(Benzyloxy)-6-(piperidin-4-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-6-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets. The benzyloxy and piperidin-4-yl groups can interact with various enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-4-yl)benzoic acid: Shares the piperidin-4-yl group but has a benzoic acid moiety instead of a benzyloxy group.
3-(Piperidin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: Contains a similar piperidin-4-yl group and a triazole ring.
Uniqueness
2-(Benzyloxy)-6-(piperidin-4-yl)pyridine is unique due to the combination of the benzyloxy and piperidin-4-yl groups on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C17H20N2O |
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Molecular Weight |
268.35 g/mol |
IUPAC Name |
2-phenylmethoxy-6-piperidin-4-ylpyridine |
InChI |
InChI=1S/C17H20N2O/c1-2-5-14(6-3-1)13-20-17-8-4-7-16(19-17)15-9-11-18-12-10-15/h1-8,15,18H,9-13H2 |
InChI Key |
KYSYQUGPYGOPRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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